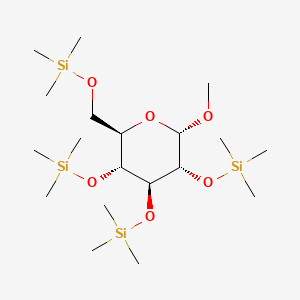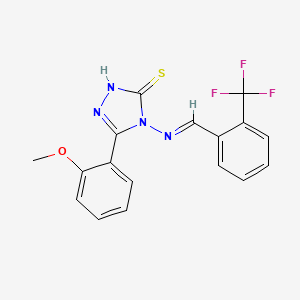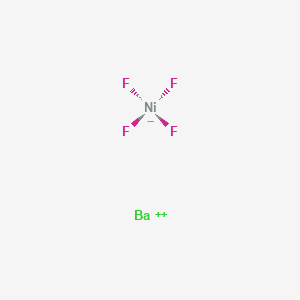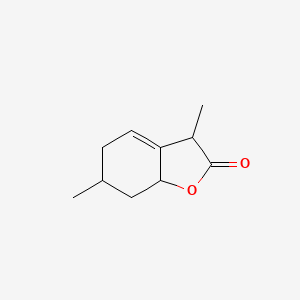![molecular formula C12H18O4 B12053198 (13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene CAS No. 35356-81-1](/img/structure/B12053198.png)
(13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene is a complex organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The spirocyclic framework provides a rigid and stable structure, making it a valuable scaffold for the development of new materials and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a suitable diol, followed by cyclization using a strong acid catalyst to form the spirocyclic structure. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the synthesis steps are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and purification methods are critical factors in achieving high-quality product suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or replaced under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and alkylation reactions can be carried out using reagents like halogens (chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Applications De Recherche Scientifique
(13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new bioactive molecules.
Industry: Used in the development of advanced materials, including polymers and nanomaterials, due to its rigid and stable structure.
Mécanisme D'action
The mechanism of action of (13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene involves its interaction with specific molecular targets. The spirocyclic structure allows for precise binding to target molecules, influencing various biochemical pathways. The compound may act as an inhibitor or activator of specific enzymes, depending on its functional groups and overall structure. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazoles: Known for their biological activity and stability, used in pharmaceuticals and agrochemicals.
Imidazopyridines: Versatile heterocyclic compounds with applications in materials science and medicine.
Tetrazoles: Exhibiting significant biological activity, used in drug development and materials science.
Uniqueness
(13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene stands out due to its unique spirocyclic structure, which provides a rigid and stable framework. This structural feature distinguishes it from other similar compounds, offering unique advantages in terms of stability and versatility for various applications.
Propriétés
Numéro CAS |
35356-81-1 |
|---|---|
Formule moléculaire |
C12H18O4 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
(13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene |
InChI |
InChI=1S/C12H18O4/c1-2-4-6-12(15-9-10-16-12)11(5-3-1)13-7-8-14-11/h1-2H,3-10H2/b2-1- |
Clé InChI |
GYDPEDDJLLAVIV-UPHRSURJSA-N |
SMILES isomérique |
C/1CC2(C3(CC/C=C1)OCCO3)OCCO2 |
SMILES canonique |
C1CC2(C3(CCC=C1)OCCO3)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3-Bis[2,7-di(propan-2-yl)naphthalen-1-yl]-4,5-dihydroimidazol-1-ium;tetrafluoroborate](/img/structure/B12053133.png)
![trilithium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12053136.png)




![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12053159.png)
![(7-(1)N)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12053163.png)
![6-ethyl-3-(4-fluorophenyl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B12053166.png)


